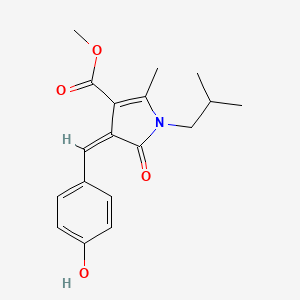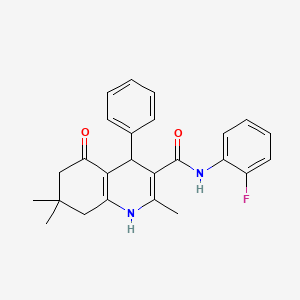
N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Fluorphenylgruppe, einen Chinolinring und eine Carboxamidgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Chinolinrings. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Fluorierungsmittel: N-Bromsuccinimid (NBS), Fluor-Gas.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während die Reduktion gesättigtere Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Herstellung von Derivaten mit unterschiedlichen chemischen Eigenschaften .
Biologie und Medizin
Seine Fluorphenylgruppe kann die Bioverfügbarkeit und metabolische Stabilität von Wirkstoffkandidaten verbessern, was sie zu einem wertvollen Bestandteil in der Wirkstoffforschung und -entwicklung macht .
Industrie
Im Industriesektor kann N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid aufgrund seiner chemischen Stabilität und Reaktivität bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet werden .
Wirkmechanismus
Der Wirkmechanismus von N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Fluorphenylgruppe kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Chinolinring kann mit DNA interkalieren und die Genexpression und zelluläre Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of N-(2-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen:
- N-(2-Fluorphenyl)methansulfonamid
- N-(2,4-Difluorphenyl)-2-fluorbenzamid
- N-(2-Fluorphenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamid .
Einzigartigkeit
N-(2-Fluorphenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid ist durch seine Kombination einer Fluorphenylgruppe und eines Chinolinrings einzigartig, was ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Kombination erhöht sein Potenzial für vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Eigenschaften
Molekularformel |
C25H25FN2O2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25FN2O2/c1-15-21(24(30)28-18-12-8-7-11-17(18)26)22(16-9-5-4-6-10-16)23-19(27-15)13-25(2,3)14-20(23)29/h4-12,22,27H,13-14H2,1-3H3,(H,28,30) |
InChI-Schlüssel |
JSTGVNQXHXVDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)
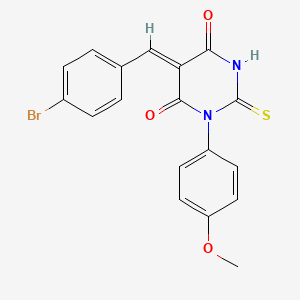
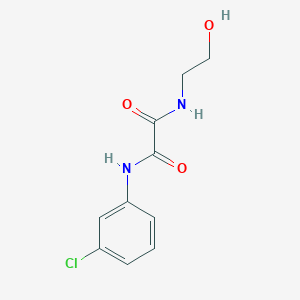
![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
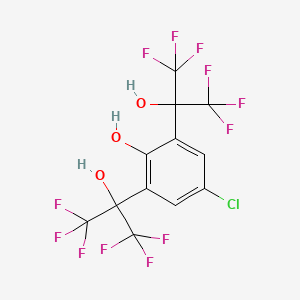
![(3Z)-1-ethyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11641388.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641395.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)
![(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641408.png)
![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)
